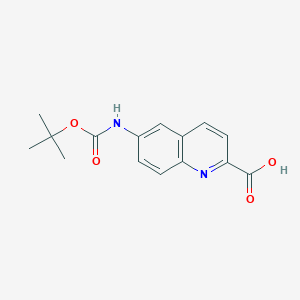

![molecular formula C22H24N4O3 B2558940 1-[2-(1H-indol-3-il)etil]-3-[1-(4-metoxifenil)-5-oxopirrolidin-3-il]urea CAS No. 894032-42-9](/img/structure/B2558940.png)

1-[2-(1H-indol-3-il)etil]-3-[1-(4-metoxifenil)-5-oxopirrolidin-3-il]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, is a structurally complex molecule that appears to be related to various synthesized urea derivatives with potential biological activities. While the exact compound is not directly mentioned in the provided papers, similar compounds with urea linkages and aromatic substitutions have been synthesized and studied for their properties and potential applications, particularly in the field of medicinal chemistry.

Synthesis Analysis

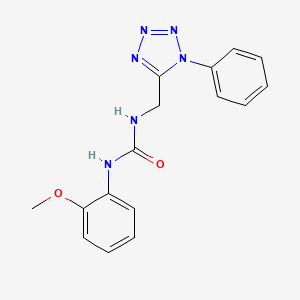

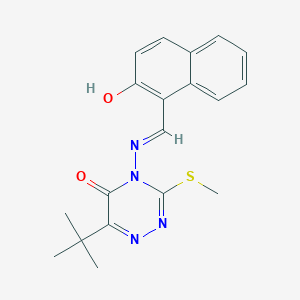

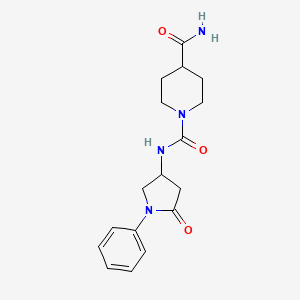

The synthesis of urea derivatives can involve the condensation of isocyanates or isothiocyanates with other chemical species. For instance, paper describes the synthesis of 2-oxopyrimidin-1(2H)-yl-urea derivatives by reacting arylisocyanates with a specific pyrimidinone compound. Similarly, paper discusses the regioselective condensation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates with urea to form ethyl 3-polyfluoroalkyl-3-oxo-2-(ureidomethylidene)propionates. These methods could potentially be adapted to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry, as well as X-ray crystallography. Paper provides an example of such characterization, detailing the structure of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, using NMR, ESI-MS, and single-crystal X-ray diffraction. These techniques could be employed to analyze the molecular structure of the compound , providing insights into its stereochemistry and electronic properties.

Chemical Reactions Analysis

The reactivity of urea derivatives can vary depending on their substitution patterns and the presence of reactive functional groups. The papers do not provide specific reactions for the compound of interest, but they do offer insights into the types of chemical reactions that similar compounds can undergo. For example, under certain conditions, the compounds described in paper can cyclize to form tetrahydropyrimidine derivatives. Understanding the reactivity of the functional groups present in the compound of interest would be crucial for predicting its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Quantum chemical calculations, as mentioned in paper , can predict properties like HOMO-LUMO energy gap, ionization potential, and dipole moment, which are important for understanding the compound's reactivity and interaction with biological targets. Experimental determination of these properties would complement the theoretical predictions and provide a comprehensive profile of the compound's behavior in various environments.

Aplicaciones Científicas De Investigación

- Naproxeno, un fármaco antiinflamatorio no esteroideo (AINE) bien conocido, comparte similitudes estructurales con nuestro compuesto. El naproxeno se utiliza para tratar el dolor, los calambres menstruales y las enfermedades inflamatorias como la artritis reumatoide. Su mecanismo de acción implica el bloqueo de la unión del araquidonato, inhibiendo ambas isoenzimas de la ciclooxigenasa (COX) (COX-1 y COX-2). Esto da como resultado efectos analgésicos y antiinflamatorios .

- Curiosamente, los ensayos en curso sugieren que el naproxeno podría combinar una actividad antiviral de amplio espectro con su acción antiinflamatoria, lo que podría reducir la mortalidad respiratoria grave asociada con COVID-19 .

- Los derivados de la triptamina desempeñan un papel fundamental en el cuerpo humano, regulando los procesos dentro del sistema nervioso central, incluidos el sueño, la cognición, la memoria, la regulación de la temperatura y el comportamiento .

- Ácido indol-3-acético (AIA), una hormona vegetal, se produce por la degradación del triptófano en las plantas superiores. Los derivados del indol, incluido nuestro compuesto, son de gran interés debido a sus diversas aplicaciones biológicas y clínicas .

- El compuesto se sintetizó a través de un acoplamiento mediado por DCC entre triptamina y naproxeno, obteniendo altos rendimientos. Su estructura se analizó completamente utilizando técnicas como RMN de 1H, RMN de 13C, UV, IR y datos espectroscópicos de masas .

Actividad Antiinflamatoria

Neuromodulación y Comportamiento

Análogo de Hormona Vegetal

Síntesis Química y Caracterización

En resumen, este compuesto cierra la brecha entre los agentes antiinflamatorios y los neuromoduladores, ofreciendo vías emocionantes para la investigación y las posibles aplicaciones terapéuticas. Los investigadores deben continuar explorando sus propiedades multifacéticas y considerar su papel en el descubrimiento de fármacos y la gestión de enfermedades. 🌟

Mecanismo De Acción

Target of action

Indole compounds often interact with various receptors in the body, including serotonin receptors, due to their structural similarity to the neurotransmitter serotonin . Urea derivatives can have a wide range of targets depending on their structure .

Mode of action

The mode of action of indole and urea derivatives can vary greatly depending on their specific structure and the target they interact with . They can act as agonists, antagonists, or modulators of their target proteins .

Biochemical pathways

Indole compounds can be involved in a variety of biochemical pathways due to their structural similarity to many biological molecules . Urea derivatives can also participate in various biochemical reactions .

Pharmacokinetics

The ADME properties of indole and urea derivatives can vary greatly depending on their specific structure . Factors such as solubility, stability, and binding affinity can all affect their bioavailability .

Result of action

The molecular and cellular effects of indole and urea derivatives can vary greatly depending on their specific structure and the biochemical pathways they are involved in .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole and urea derivatives .

Propiedades

IUPAC Name |

1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-29-18-8-6-17(7-9-18)26-14-16(12-21(26)27)25-22(28)23-11-10-15-13-24-20-5-3-2-4-19(15)20/h2-9,13,16,24H,10-12,14H2,1H3,(H2,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWONUIPPWHIML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2558861.png)

methanone](/img/structure/B2558862.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide](/img/structure/B2558866.png)

![Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate](/img/structure/B2558868.png)

![2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2558869.png)

![4-Cyano-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B2558878.png)